

What is the mechanism of action of CZC-8004?

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Compound of Interest

Compound Name: CZC-8004

Cat. No.: B023758

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An In-depth Technical Guide to the Mechanism of Action of **CZC-8004**

Introduction

CZC-8004, also identified as Dianilinopyrimidine-01, is a potent, small-molecule, pan-kinase inhibitor developed for research applications in oncology.[1][2][3] Its broad-spectrum activity against a range of protein tyrosine kinases makes it a valuable tool for investigating cancer cell signaling and for the discovery of novel therapeutic targets and biomarkers.[2][4] This document provides a comprehensive overview of the mechanism of action of **CZC-8004**, supported by available quantitative data, detailed experimental protocols, and visual representations of its effects on key signaling pathways.

Mechanism of Action

CZC-8004 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a wide array of protein tyrosine kinases.[5][6] By occupying this site, it prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascades that are often dysregulated in cancer and contribute to cell proliferation, survival, and angiogenesis.[7] The aminopyrimidine scaffold of **CZC-8004** is a common feature in many kinase inhibitors, facilitating its interaction with the hinge region of the kinase domain.[2][5]

The polypharmacology of **CZC-8004** allows it to modulate multiple critical signaling pathways simultaneously.[8] Its inhibitory activity against both receptor tyrosine kinases (RTKs) like EGFR and VEGFR2, and non-receptor tyrosine kinases such as those in the SRC and JAK families, underscores its classification as a pan-kinase inhibitor.[1][2][9]

Target Profile and Quantitative Data

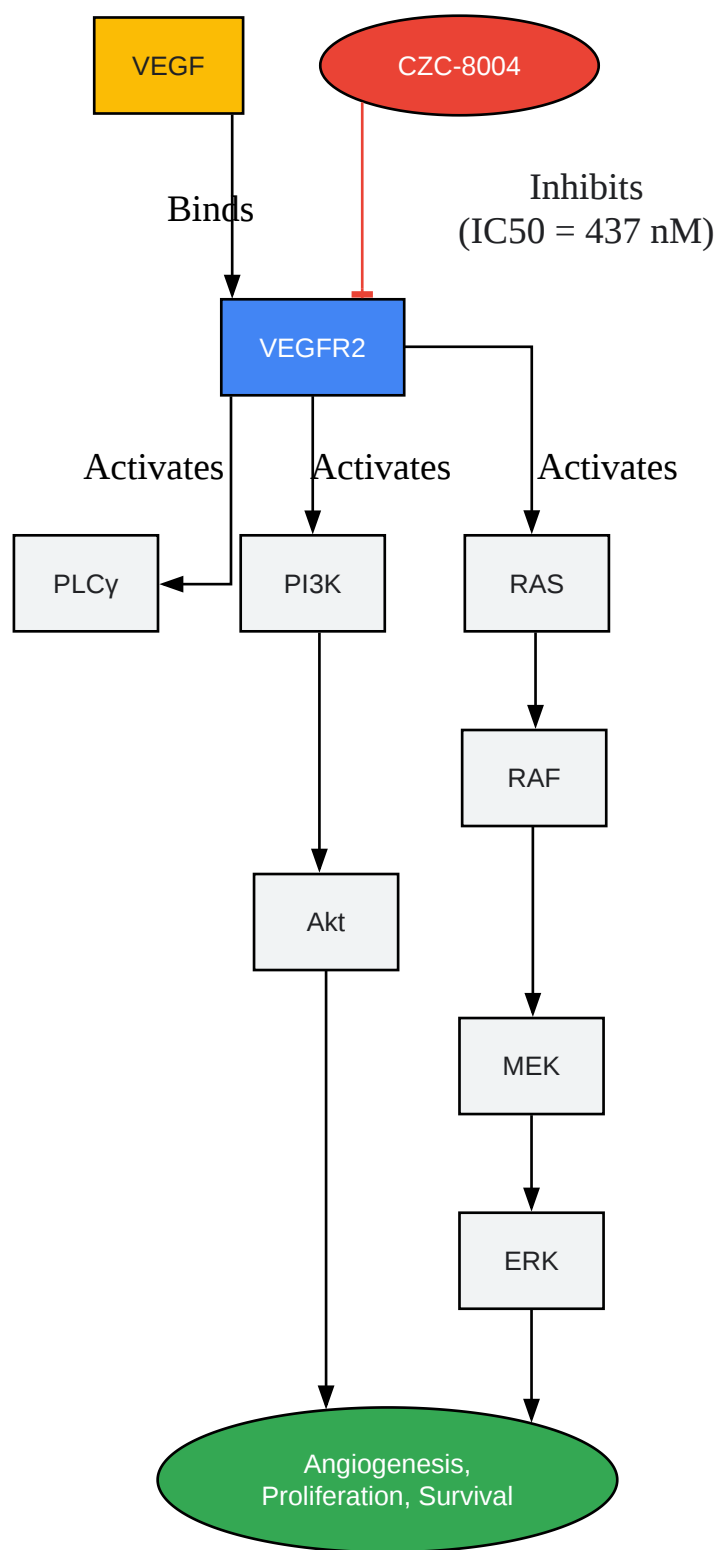
CZC-8004 has been demonstrated to inhibit a diverse panel of tyrosine kinases with varying potencies. The available quantitative data on its inhibitory activity is summarized below.

Target Kinase	IC50 (nM)	Notes
VEGFR2 (V916M mutant)	437	[1] [9]
EGFR (Wild Type)	650	[1] [9]
ABL	Low micromolar	[2] [3]
BTK	Low micromolar	[2]
FAK	Low micromolar	[2]
FER	Low micromolar	[2]
JAK1	Low micromolar	[2]
SRC	Low micromolar	[2]
SYK	Low micromolar	[2]
TEC	Low micromolar	[2]
TNK1	Low micromolar	[2]
TYK2	Low micromolar	[2]
YES	Low micromolar	[2]

Table 1: In vitro inhibitory activity of **CZC-8004** against a panel of protein tyrosine kinases.

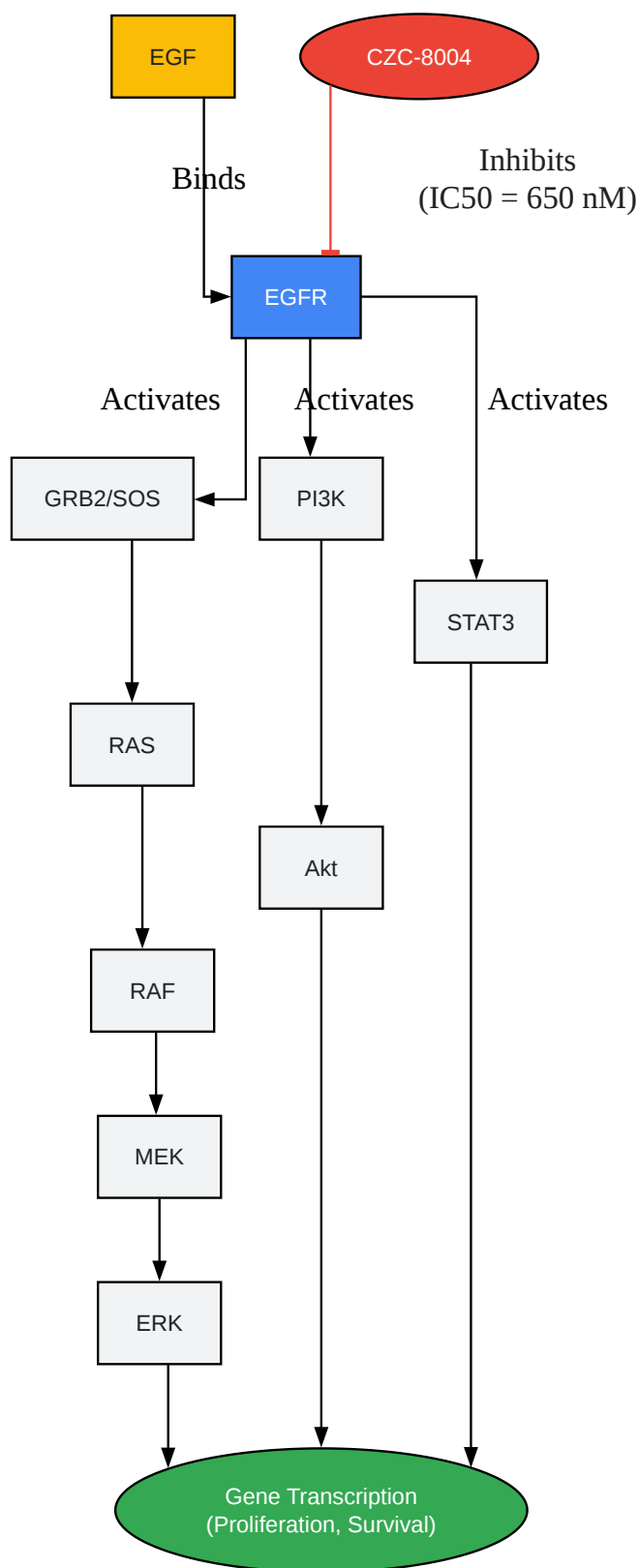
Key Signaling Pathways

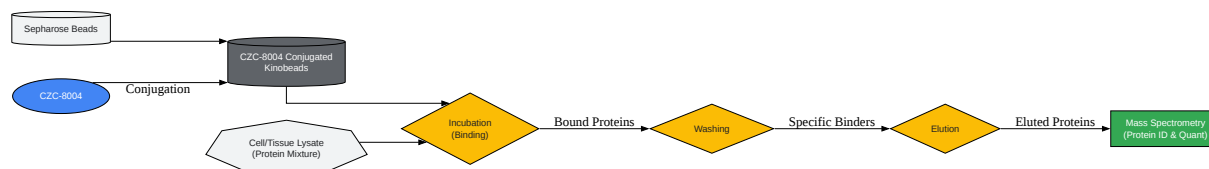
CZC-8004's mechanism of action involves the disruption of multiple oncogenic signaling pathways. The diagrams below illustrate the points of inhibition within two major pathways: the VEGFR2 and EGFR signaling cascades.



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Caption: Inhibition of the VEGFR2 signaling pathway by **CZC-8004**.





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